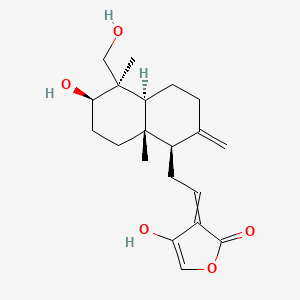
n-(3-(Dimethylamino)propyl)-n-((ethylamino)carbonyl)-6-ergoline-8-carboxamid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cabergoline is a dopaminergic medication primarily used to treat disorders associated with high levels of prolactin, such as prolactinomas and hyperprolactinemia . It is an ergot derivative and a potent dopamine D2 receptor agonist . Cabergoline was patented in 1980 and approved for medical use in 1993 . It is also used in the treatment of Parkinson’s disease and other conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cabergoline is synthesized through a multi-step process involving the protection of secondary amine and indole nitrogen functions of ergoline-8β-carboxylic acid C1-4 alkyl esters as carbamate derivatives . The protected compound is then amidated with 3-(dimethylamino)propylamine, followed by reaction with ethyl isocyanate . The protecting groups are then cleaved, and the resulting deprotected secondary amine is reacted with an electrophilic allyl alcohol derivative to obtain cabergoline .
Industrial Production Methods
Industrial production of cabergoline involves crystallization from a toluene/heptane or toluene/hexane mixture starting from raw cabergoline . The process includes the recovery and removal of the solvent from the resulting toluene solvate Form X, which is then converted into crystalline Form I of cabergoline .
Análisis De Reacciones Químicas
Types of Reactions
Cabergoline undergoes several types of chemical reactions, including:
Oxidation: The alkene bond in cabergoline is susceptible to oxidation.
Hydrolysis: The urea moiety and amide group in cabergoline are sensitive to degradation by hydrolysis.
Photo and Thermal Degradation: Cabergoline is sensitive to photo and thermal degradation, producing three major degradation products.
Common Reagents and Conditions
Oxidative Degradation: Reaction with 3% hydrogen peroxide at room temperature for 5 hours.
Hydrolysis: Performed using hydrochloric acid or sodium hydroxide with different molarities, ranging from pH 1.3 to 12.7.
Major Products Formed
The degradation of cabergoline under various conditions results in the formation of three major degradation products, which were isolated and identified using infrared and mass spectrometry analyses .
Aplicaciones Científicas De Investigación
Cabergoline has a wide range of scientific research applications, including:
Mecanismo De Acción
Cabergoline exerts its effects by stimulating dopamine D2 receptors, which inhibit prolactin secretion . The secretion of prolactin by the anterior pituitary is mainly under hypothalamic inhibitory control, likely exerted through the release of dopamine . Cabergoline binds to dopamine D2 receptors, causing inhibition of adenylyl cyclase activity, decreased cyclic adenosine monophosphate levels, and induction of apoptosis . It also induces autophagic cell death by activating dopamine D5 receptors .
Comparación Con Compuestos Similares
Similar Compounds
Bromocriptine: Another dopamine agonist used to treat hyperprolactinemia and Parkinson’s disease.
Pergolide: A dopamine agonist used to treat Parkinson’s disease.
Uniqueness
Compared to bromocriptine, cabergoline has a higher affinity for dopamine D2 receptors, resulting in more potent effects and a longer duration of action . Cabergoline is also better tolerated with fewer side effects and a more convenient dosing schedule . Additionally, cabergoline has shown potential broader clinical use in the treatment of other tumors such as breast cancer, pancreatic neuroendocrine tumors, and lung cancer .
Propiedades
Fórmula molecular |
C26H37N5O2 |
|---|---|
Peso molecular |
451.6 g/mol |
Nombre IUPAC |
(6aR,9R)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C26H37N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,16,19,21,23,28H,1,6,8,11-15,17H2,2-4H3,(H,27,33)/t19-,21?,23-/m1/s1 |
Clave InChI |
KORNTPPJEAJQIU-DICHZYRTSA-N |
SMILES isomérico |
CCNC(=O)N(CCCN(C)C)C(=O)[C@@H]1CC2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C |
SMILES canónico |
CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[7-(3,4-dimethoxyphenyl)quinoxalin-2-yl]amino]-N-methylacetamide;hydrochloride](/img/structure/B11935944.png)
![2-[5-(Cyclopropylmethyl)-3-[4-fluoro-3-[2-(5-methylthiophen-2-yl)ethynyl]phenyl]-4-[(3-fluoro-4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B11935945.png)
![1-{4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one; maleic acid](/img/structure/B11935954.png)

![5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)pyrazole-3-carboxamide](/img/structure/B11935969.png)

![[(1S,2R,14S)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate](/img/structure/B11935988.png)
![4-(difluoromethyl)-5-[4-[(3R)-3-methylmorpholin-4-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine](/img/structure/B11935992.png)
![2-[2-[[4-[2-[2-[(Z)-hexadec-9-enoyl]oxyethylamino]ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl (Z)-hexadec-9-enoate](/img/structure/B11935996.png)
![[(2R,3R,6R,7S,10S)-7,10-dihydroxy-2-[(2E,4E,6S)-6-hydroxy-7-[(2S,3S)-3-[(2S,3R)-3-hydroxypentan-2-yl]oxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-3,7-dimethyl-12-oxo-1-oxacyclododec-4-en-6-yl] 4-cycloheptylpiperazine-1-carboxylate](/img/structure/B11936001.png)

![(2R)-2-amino-3-[(3-fluorophenyl)-(2-phenylmethoxyphenyl)methoxy]propanoic acid](/img/structure/B11936010.png)
![(2R,3S,4R,5R,6R)-5-Amino-2-(aminomethyl)-6-{[(1R,2R,3S,4R,6S)-4,6-diamino-2-{[(2S,3R,4S,5R)-4-{[(2S,3S,4S,5R,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-YL]oxy}-3-hydroxy-5-(hydroxymethyl)oxolan-2-YL]oxy}-3-hydroxycyclohexyl]oxy}oxane-3,4-diol; sulfuric acid](/img/structure/B11936016.png)
![ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-2-[(3-hydroxyphenyl)sulfanylmethyl]-1-methylindole-3-carboxylate](/img/structure/B11936032.png)
